2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide often involves intricate organic reactions. For instance, the synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine showcases the complexity and specificity required in synthesizing such compounds, highlighting the role of specific environmental conditions and reagents (Zhang, Rieger, Iden, & Johnson, 1995). Similar strategies and meticulous control over reaction conditions are crucial in the synthesis of 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide.
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide can be determined using advanced techniques such as X-ray diffraction. For example, the crystal structure of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine was solved, revealing intricate details about its molecular geometry, which is stabilized by intramolecular and intermolecular interactions (Prabhuswamy et al., 2015). Such analyses are essential for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
The reactivity and interaction of chlorophenoxy compounds with other substances are of great interest. Studies on the radiolytic transformations of chlorinated phenols and phenoxyacetic acids provide insight into the reaction pathways and the effects of various substituents on the reactivity of these compounds (Peller & Kamat, 2005). Such information is invaluable in predicting and understanding the chemical behaviors of 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide under different conditions.
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and stability, are crucial for its application and handling. While specific data on 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide may not be readily available, studies on similar compounds, such as the characterization of chlorophenoxy acid herbicides, offer a foundation for understanding the physical properties of chlorophenoxy derivatives (Wintersteiger, Goger, & Krautgartner, 1999). These properties are determined by both the molecular structure and the nature of substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemicals, define the applications and safety measures for handling 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide. For example, the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides provides insight into the degradation pathways and stability of chlorophenoxy compounds in environmental contexts (Brillas et al., 2003). Understanding these properties is essential for the compound's application in various fields.
Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenoxy Herbicides in Human Urine : Research has focused on the determination of chlorophenoxy acids in human urine, highlighting concerns regarding environmental exposure and human health impacts. Solid-phase extraction and capillary LC–UV detection techniques have been developed for measuring these compounds, indicating the presence and potential health risks of chlorophenoxy herbicides due to environmental exposure (Rosales-Conrado et al., 2008).
Adverse Birth Outcomes : Studies in the U.S. have linked chlorophenoxy herbicide exposure to increases in birth malformations and adverse perinatal outcomes, especially in agricultural regions. This raises significant concerns about the environmental and health impacts of these compounds (Schreinemachers, 2003).
Degradation and Removal Techniques
Graphene Oxide for Removal of Chlorophenols : Studies have investigated the adsorption mechanism and dynamic behaviors of chlorophenols on graphene oxide, revealing insights into the removal of these environmental hormones from the environment. This research helps in developing more effective remediation technologies for chlorophenol pollutants (Wei et al., 2019).
Electrochemical Degradation Methods : Research into the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides highlights effective methods for removing these compounds from aqueous environments. Techniques like peroxi-coagulation have shown promise in degrading chlorophenoxy herbicides, contributing to cleaner water sources (Brillas et al., 2003).
Fungicidal Activity
- Fungicidal Properties of Chlorophenoxy Derivatives : The synthesis and evaluation of fungicidal activities of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols demonstrate the potential agricultural applications of chlorophenoxy compounds. These studies contribute to the development of new fungicides for crop protection (Kuzenkov & Zakharychev, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOSJMHHYUKPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938641 | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |
CAS RN |
175276-80-9 | |
Record name | 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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